molecular formula C13H11N3O3S B2845899 Methyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate CAS No. 478039-20-2

Methyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate

Cat. No.: B2845899
CAS No.: 478039-20-2
M. Wt: 289.31
InChI Key: JDSGCVGQSJSXDW-UHFFFAOYSA-N
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Description

Methyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate is a heterocyclic compound featuring a fused imidazo[1,2-c]quinazolinone core, a sulfanyl (-S-) linker, and a methyl ester group. The sulfanyl group may enhance reactivity or serve as a hydrogen-bond acceptor, while the ester moiety could influence solubility and metabolic stability.

Properties

IUPAC Name

methyl 2-[(2-oxo-3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c1-19-11(18)7-20-13-14-9-5-3-2-4-8(9)12-15-10(17)6-16(12)13/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSGCVGQSJSXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC2=CC=CC=C2C3=NC(=O)CN31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-mercaptoquinazolinone with methyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols, in the presence of catalysts like triethylamine or pyridine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Amides, ethers.

Scientific Research Applications

Methyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate has shown promise in various scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate involves its interaction with specific molecular targets. In the context of its antitumor activity, it is believed to inhibit key enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) in cancer cells. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Heterocyclic Nucleoside Analogs with Sulfanyl Substituents

Example Compound: 2-[(Aroyl(phenylacetyl)-methyl)sulfanyl]-1,N6-ethenoadenosine triphosphates (Fig. 8, Li et al., 2017) .

  • Structural Similarities : Both compounds incorporate a sulfanyl group attached to a heterocyclic core.
  • Functional Differences : Li’s compound includes a nucleoside triphosphate moiety, enabling reverse transcriptase inhibition, whereas the target compound lacks a nucleotide backbone.
  • Biological Activity : The nucleoside analog exhibits antiviral activity against HIV-1 reverse transcriptase, suggesting the sulfanyl group in the target compound may also contribute to enzyme interaction.

Furoimidazopyrimidinone Derivatives

Example Compound : 5-Methysulfamethyl-8,9-diphenylfuro[3,2-e]imidazo[1,2-c]pyrimidin-2(3H)-one (Bhuiyan et al., 2017) .

  • Structural Similarities : Both share a fused imidazo-heterocyclic core and sulfanyl-related groups (sulfamethyl vs. sulfanyl).
  • Functional Differences: The furoimidazopyrimidinone derivative has a fused furan ring and phenyl substituents, which may enhance lipophilicity and antifungal activity.
  • Biological Activity: Bhuiyan’s compound demonstrates broad-spectrum antimicrobial and antifungal effects, implying the target compound’s imidazoquinazolinone core could similarly interact with microbial targets.

Thiazolylmethyl Carbamates

Example Compounds : Thiazol-5-ylmethyl carbamates (Pharmacopeial Forum, 2017) .

  • Structural Similarities : Both classes include sulfur-containing heterocycles (thiazole vs. imidazole).
  • Functional Differences : The carbamates feature ureido and hydroxy groups, enhancing solubility and hydrogen-bonding capacity, unlike the target compound’s ester group.
  • Pharmacological Implications : These carbamates are likely protease inhibitors due to their peptide-like structures, whereas the target compound’s ester and sulfanyl groups may favor different binding modes.

Sulfonylurea Herbicides

Example Compounds : Metsulfuron methyl, Ethametsulfuron methyl (Pesticide Chemicals Glossary, 2001) .

  • Structural Similarities : Both contain methyl ester groups and triazine/heterocyclic cores.
  • Functional Differences: Sulfonylurea herbicides have sulfonyl bridges and triazine rings, targeting plant acetolactate synthase (ALS). The target compound’s imidazoquinazolinone core lacks herbicidal motifs.

Comparative Data Table

Compound Core Structure Key Functional Groups Biological Activity Application
Target Compound Imidazo[1,2-c]quinazolinone Sulfanyl, methyl ester Not reported (inferred enzymatic) Potential pharma
1,N6-Ethenoadenosine triphosphates Adenosine triphosphate derivative Sulfanyl, aroyl group Reverse transcriptase inhibition Antiviral therapy
5-Methysulfamethyl-furoimidazopyrimidinone Furoimidazopyrimidinone Sulfamethyl, diphenyl Antimicrobial, antifungal Antimicrobial agents
Thiazolylmethyl carbamates Thiazole-peptide hybrid Ureido, hydroxy, carbamate Protease inhibition (inferred) Pharmaceutical
Sulfonylurea herbicides Triazine-sulfonylurea Sulfonyl bridge, triazine ALS enzyme inhibition Agriculture

Research Implications and Limitations

  • Structural Insights: The imidazoquinazolinone core distinguishes the target compound from triazine-based herbicides and nucleoside analogs, suggesting unique target selectivity.
  • Activity Gaps : Direct biological data for the target compound are absent; inferences rely on structural analogs .
  • Synthetic Challenges : The sulfanyl-acetate ester linkage may pose stability issues compared to sulfonyl or carbamate groups in analogs.

Biological Activity

Methyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following structure:

Methyl 2 2 oxo 2 3 dihydroimidazo 1 2 c quinazolin 5 yl sulfanyl acetate\text{Methyl 2 2 oxo 2 3 dihydroimidazo 1 2 c quinazolin 5 yl sulfanyl acetate}

This structure includes a quinazoline moiety that is known for various biological activities, particularly in anticancer and anti-inflammatory applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to imidazoquinazolines. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of several imidazoquinazolines against 60 different cancer cell lines at the National Cancer Institute (NCI). Among these compounds, those with a similar scaffold to this compound showed promising results:

Compound IDCell Line TypeGI50 (μM)
3.1Colon Cancer0.41 - 0.69
3.2Melanoma0.48 - 13.50
6.5Ovarian Cancer0.25 - 5.01

These results indicate that derivatives of this compound can be potent against specific types of cancers, suggesting a need for further investigation into their mechanisms of action and potential therapeutic applications .

Enzyme Inhibition Studies

Another aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Research has shown that similar compounds exhibit inhibitory effects on various enzymes involved in metabolic processes.

α-Glucosidase Inhibition

A recent study investigated the inhibitory activity against α-glucosidase, an enzyme critical in carbohydrate metabolism and a target for type 2 diabetes treatment. Compounds related to this compound were tested with results showing:

Compound IDIC50 (μM)
Acarbose750.0 ± 1.5
Compound B12.44 ± 0.38
Compound C308.33 ± 0.06

These findings indicate that certain derivatives exhibit significantly higher potency compared to the standard drug acarbose .

Structure-Activity Relationship (SAR)

The SAR analysis provides insights into how modifications to the chemical structure affect biological activity. For this compound:

  • Substituent Effects : Electron-donating groups enhance activity against α-glucosidase.
  • Ring Modifications : Changes in the imidazole or quinazoline rings significantly impact cytotoxicity and enzyme inhibition.
  • Positioning of Functional Groups : The position of functional groups on the quinazoline scaffold can lead to variations in potency.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Methyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate?

  • Methodological Answer : The synthesis involves three critical steps:

  • Imidazoquinazoline Core Formation : Cyclization of precursors (e.g., quinazoline derivatives) under acidic/basic conditions (pH 6–8) to stabilize the fused ring system .
  • Thioether Linkage : Reaction with thiol-containing reagents (e.g., mercaptoacetate derivatives) under inert atmosphere to prevent oxidation of the sulfanyl group .
  • Esterification : Use of coupling agents like EDCI/HOBt for ester bond formation, with solvent selection (e.g., DMF or THF) critical for yield optimization .
    • Characterization : Confirm purity via HPLC (>95%) and structural integrity via 1H^{1}\text{H}-/13C^{13}\text{C}-NMR (e.g., δ 3.7 ppm for methyl ester protons) .

Q. Which characterization techniques are essential for verifying the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis : 1H^{1}\text{H}-NMR to confirm methyl ester (δ 3.6–3.8 ppm) and sulfanyl group placement (δ 4.1–4.3 ppm) .
  • Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H]+^+ at m/z 356.08) .
  • X-ray Crystallography : For resolving π-π stacking in the imidazoquinazoline core .

Q. How should researchers design initial biological activity assays for this compound?

  • Methodological Answer :

  • Target Selection : Prioritize kinases (e.g., CDK2, PI3K) and epigenetic regulators (e.g., HDACs) based on structural analogs showing IC50_{50} values <10 µM .
  • Cell-Based Assays : Use cancer cell lines (e.g., MCF-7, HepG2) for cytotoxicity profiling via MTT assays, noting discrepancies in potency due to metabolic stability .

Advanced Research Questions

Q. What strategies resolve contradictory data in kinase inhibition assays (e.g., variable IC50_{50} across cell lines)?

  • Methodological Answer :

  • Assay Standardization : Control ATP concentrations (1–10 mM) to account for competitive binding .
  • Cellular Context Analysis : Use isoform-specific inhibitors (e.g., PI3Kα vs. PI3Kγ) to differentiate off-target effects .
  • Orthogonal Validation : Employ thermal shift assays (TSA) to confirm direct target engagement .

Q. How can structure-activity relationship (SAR) studies improve selectivity for HDAC over PI3K inhibition?

  • Methodological Answer :

  • Modify Substituents : Introduce bulkier groups (e.g., isopropyl at C2) to sterically hinder PI3K binding while retaining HDAC affinity (ΔpIC50_{50} >1 log unit) .
  • Proteomics Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify selectivity cliffs .

Q. What experimental approaches address the compound’s instability in aqueous buffers?

  • Methodological Answer :

  • pH Optimization : Maintain buffers at pH 7.4–8.0 to minimize hydrolysis of the methyl ester .
  • Stability Studies : Monitor degradation via LC-MS over 24–72 hours, identifying primary metabolites (e.g., free carboxylic acid derivatives) .

Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • Descriptor Analysis : Calculate logP (2.5–3.5) and polar surface area (<90 Å2^2) using tools like MOE or Schrödinger .
  • MD Simulations : Simulate BBB permeability with P-glycoprotein binding affinity predictors to reduce efflux .

Data Contradiction Analysis

Q. Why do in vitro and in vivo antitumor efficacy results diverge for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability (e.g., <20% oral) and plasma protein binding (>90%) to explain reduced in vivo activity .
  • Metabolite Identification : Use hepatic microsome assays to detect rapid ester hydrolysis, necessitating prodrug strategies .

Q. How should researchers interpret conflicting data on HDAC isoform selectivity?

  • Methodological Answer :

  • Isoform-Specific Assays : Use recombinant HDAC1/6/8 enzymes to quantify inhibition (e.g., HDAC6 IC50_{50} = 50 nM vs. HDAC1 IC50_{50} = 1.2 µM) .
  • Chromatin Immunoprecipitation (ChIP) : Validate functional selectivity in cellular models (e.g., H3K9 acetylation levels) .

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